molecular formula C21H18NO4+ B190780 Chelerythrine CAS No. 34316-15-9

Chelerythrine

Cat. No.: B190780
CAS No.: 34316-15-9
M. Wt: 348.4 g/mol
InChI Key: LLEJIEBFSOEYIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chelerythrine is a benzophenanthridine alkaloid that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. This compound acts as a potent, selective, and cell-permeable inhibitor of PKC in vitro . Additionally, it is an efficacious antagonist of G-protein-coupled CB1 receptors .

Mode of Action

This compound interacts with its targets, primarily PKC, by binding to them and inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to various changes at the cellular level. For instance, this compound has been shown to inhibit the sarco/endoplasmic reticulum Ca (2+)-ATPase, resulting in a cellular calcium imbalance .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activity of PKC, which plays a crucial role in several signaling pathways . Furthermore, it has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Pharmacokinetics

Metabolic engineering has been used to enhance the production of this compound in saccharomyces cerevisiae . This process involved the heterologous expression of several plant-derived enzymes and the optimization of the biosynthesis pathway for this compound .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been found to disrupt bacterial cell walls and cell membranes, as well as prevent bacterial growth, contributing to bacterial death . In addition, it has been shown to induce cellular apoptosis by negatively regulating SERCA activity, leading to an accumulation of calcium ions in the cytoplasm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in Saccharomyces cerevisiae was enhanced by optimizing the biosynthesis pathway and tailoring the heme and NADPH engineering . This suggests that the action of this compound can be optimized in a controlled environment.

Biochemical Analysis

Biochemical Properties

Chelerythrine interacts with various enzymes and proteins. It is a potent inhibitor of protein kinase C , a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This compound also exhibits antibacterial activity, disrupting bacterial cell walls and membranes, and inhibiting bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forced influx of calcium ions to the mitochondria alters its normal activity and leads to apoptosis signaling, eventually leading to cellular destruction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to phospholipids on bacterial membranes, increasing cytoplasmic membrane fluidity . This alteration impairs respiration, disrupts the proton motive force (PMF), generates reactive oxygen species (ROS), and decreases intracellular adenosine triphosphate (ATP) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study where Saccharomyces cerevisiae was engineered for this compound biosynthesis, it was observed that the strain produced up to 0.34 µg/L this compound when cultured in synthetic complete (SC) medium supplemented with 100 µM of (S)-reticuline for 10 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. The reduction of the iminium bond of this compound and subsequent O-demethylation is the main metabolic pathway of this compound in rat liver S9 .

Transport and Distribution

This compound can be widely distributed in tissues. After rats were given intragastric administration, low concentration residues of this compound were found in different rat tissues at 48 hours after the last dose .

Properties

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEJIEBFSOEYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3895-92-9 (chloride), 478-03-5 (hydroxide)
Record name Chelerythrine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID20861211
Record name Cheleritrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34316-15-9
Record name Chelerythrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34316-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chelerythrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chelerythrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cheleritrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium
Source European Chemicals Agency (ECHA)
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Record name CHELERYTHRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chelerythrine is a potent and selective inhibitor of protein kinase C (PKC), particularly group A and group B isoforms. [] It competes for the conserved catalytic sites of PKC, inhibiting its activity in an ATP-independent manner. [, , , ] this compound has been shown to:

  • Induce apoptosis: By inhibiting PKC, this compound can trigger apoptosis through multiple pathways, including activation of neutral sphingomyelinase, accumulation of ceramide, and depletion of sphingomyelin. [1, 12, 24-26] It can also induce apoptosis independently of Bax/Bak, essential regulators of apoptosis signaling, via a mechanism involving cyclosporine A-sensitive mitochondrial membrane permeability. []
  • Inhibit BclXL function: this compound disrupts the binding of BclXL to the Bak BH3 domain, displacing pro-apoptotic proteins like Bax and triggering the mitochondrial apoptotic pathway. []
  • Increase Na-K-ATPase activity: By inhibiting PKC, this compound can increase the activity of Na-K-ATPase, reducing intracellular sodium overload during ischemia and offering cardioprotection. []
  • Stabilize G-quadruplexes: this compound binds to and stabilizes G-quadruplex DNA structures, particularly those found in the promoter region of the c-MYC oncogene (Pu27) and the human telomeric region. This interaction has potential implications for cancer therapy by regulating gene expression and telomerase activity. [, ]
  • Inhibit Thioredoxin Reductase 1 (TXNRD1): this compound binds primarily to the Sec498 residue of TXNRD1, inhibiting its activity and leading to elevated cellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. This ultimately triggers necroptosis in gastric cancer cells, highlighting its potential as an anti-cancer agent. []

ANone:

  • Spectroscopic Data: Detailed spectroscopic data, including 1H NMR and 13C NMR, can be found in the literature. [] Notably, the UV and fluorescence spectra of this compound are sensitive to its environment, particularly its interaction with DNA and proteins. [, ]

A: this compound is not known to possess intrinsic catalytic properties. Its primary mode of action involves binding to and inhibiting the activity of specific proteins, primarily PKC. [, , , ] Therefore, it's not typically employed as a catalyst in chemical reactions.

ANone: Yes, computational studies have provided valuable insights into this compound's interactions with biomolecules:

  • Molecular docking: Docking studies have been used to predict the binding mode and affinity of this compound to various targets, such as G-quadruplex DNA structures [, ] and lysozyme. [] These studies help to understand the structural basis of its activity and guide the design of more potent and selective analogs.
  • Molecular dynamics (MD) simulations: MD simulations have been employed to study the conformational dynamics of this compound-target complexes, providing information about the stability of the interaction and potential conformational changes induced by the binding. [, , ]

ANone: The SAR of this compound and related benzophenanthridine alkaloids is an active area of research.

  • Methoxy group position: The position of methoxy groups on the this compound skeleton significantly influences its binding affinity and selectivity toward G-quadruplex DNA. [] For instance, the 12-methoxy analog shows enhanced binding compared to other analogs with different methoxy substitutions.
  • Cationic vs. neutral form: While both the iminium (cationic) and alkanolamine (neutral) forms of this compound bind to lysozyme, the alkanolamine form exhibits higher affinity, suggesting that the neutral form might be more favorable for interacting with certain targets. []

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